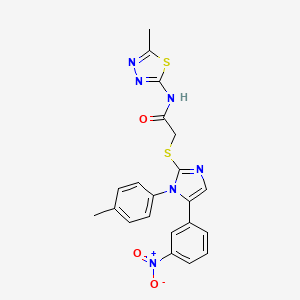
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O3S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. This compound integrates a thiadiazole moiety known for various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the imidazole and acetamide functionalities. Various synthetic routes have been explored to optimize yield and purity:
- Formation of Thiadiazole : The initial step generally involves the reaction of thiosemicarbazone derivatives with appropriate reagents to form the thiadiazole structure.
- Introduction of Imidazole : The nitrophenyl and toluidine groups are then introduced through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is added last to complete the synthesis.
Biological Activity
The biological activity of this compound has been evaluated in several studies, demonstrating a broad spectrum of effects:
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For example:
- In vitro studies have shown that compounds similar to this derivative can decrease cell viability in various cancer cell lines such as HL-60 (human myeloid leukemia), SK-MEL-1 (melanoma), and T24 (bladder cancer) cells .
- Mechanisms of Action : These compounds often induce apoptosis and inhibit cell proliferation through various pathways, including modulation of key signaling proteins involved in cancer progression.
Antibacterial and Antiviral Properties
Thiadiazole derivatives have also been reported to possess antibacterial and antiviral activities:
- Antibacterial Studies : Compounds with similar structures have shown effectiveness against gram-positive and gram-negative bacteria by disrupting bacterial cell wall synthesis or function .
- Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral replication in vitro, suggesting potential use in antiviral therapies .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
特性
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-13-6-8-16(9-7-13)26-18(15-4-3-5-17(10-15)27(29)30)11-22-21(26)31-12-19(28)23-20-25-24-14(2)32-20/h3-11H,12H2,1-2H3,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKPWKARBNWUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













